molecular formula C10H5F3NaO6P B13748021 Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

Katalognummer: B13748021
Molekulargewicht: 332.10 g/mol
InChI-Schlüssel: CPIPYFWIQWUCBK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is unique due to its combination of a trifluoromethyl group and a phosphate group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H5F3NaO6P

Molekulargewicht

332.10 g/mol

IUPAC-Name

sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

InChI

InChI=1S/C10H6F3O6P.Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;/h1-4H,(H2,15,16,17);/q;+1/p-1

InChI-Schlüssel

CPIPYFWIQWUCBK-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=C1OP(=O)(O)[O-])OC(=O)C=C2C(F)(F)F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.